2-Benzyl-1,3-dioxan-5-ol
CAS No.: 4740-79-8
Cat. No.: VC18418461
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4740-79-8 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-benzyl-1,3-dioxan-5-ol |
| Standard InChI | InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
| Standard InChI Key | SCBQUBIXYNMXER-UHFFFAOYSA-N |
| Canonical SMILES | C1C(COC(O1)CC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Benzyl-1,3-dioxan-5-ol consists of a 1,3-dioxane ring—a six-membered cyclic ether with oxygen atoms at positions 1 and 3. The benzyl group () is attached to carbon 2, while a hydroxyl group () occupies carbon 5. The stereochemistry of the hydroxyl group and the benzyl substituent influences its reactivity and physical properties.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | 2-Benzyl-1,3-dioxan-5-ol | |
| Synonyms | 2-(Phenylmethyl)-1,3-dioxan-5-ol | |
| ChemSpider ID | 70841 |
The compound’s structure is corroborated by spectral data, including -NMR and -NMR, which are critical for confirming the positions of substituents and the integrity of the dioxane ring .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-Benzyl-1,3-dioxan-5-ol typically involves acetalization or ketalization reactions, leveraging glycerol derivatives and benzyl-containing precursors. A validated approach, adapted from methodologies for analogous dioxanols, involves the following steps :
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Condensation Reaction:
Tris(hydroxymethyl)nitromethane reacts with benzaldehyde in the presence of an acid catalyst (e.g., -toluenesulfonic acid) to form a nitro-substituted dioxane intermediate. -
Reduction:
The nitro group is reduced to a hydroxylamine using aluminum amalgam in aqueous tetrahydrofuran (THF), followed by oxidation to yield the dioxanone . -
Deprotonation and Quenching:
Lithium diisopropylamide (LDA) deprotonates the dioxanone, forming a lithium enolate. Subsequent quenching with water or electrophiles produces the target dioxanol .
Challenges: Competitive reduction of the carbonyl group by LDA necessitates optimized reaction conditions, such as Corey’s silyl enolate protocol, to minimize side reactions .
Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 83–86°C (predicted) | |
| Boiling Point | 333.6 ± 37.0°C (predicted) | |
| Density | 1.203 ± 0.06 g/cm³ | |
| Solubility | DMSO, Benzene, Chloroform | |
| pKa | 13.55 ± 0.40 (predicted) |
The compound is hygroscopic, requiring storage under inert gas at 4°C to prevent degradation .
Reactivity and Stability
Functional Group Transformations
The hydroxyl group at position 5 and the benzyl acetal moiety enable diverse reactivity:
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Etherification/Acylation: The hydroxyl group undergoes alkylation or acylation to produce ethers or esters, useful in polymer synthesis .
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Ring-Opening Reactions: Acidic conditions cleave the dioxane ring, yielding glycerol derivatives functionalized at the benzyl position .
Stability: The compound is stable for at least two years when stored at 4°C but degrades under prolonged exposure to moisture .
Applications in Research and Industry
Pharmaceutical and Material Science
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Bioactive Molecule Synthesis:
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Polymer Chemistry:
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Supramolecular Chemistry:
The rigid dioxane ring and benzyl group enhance π-π stacking interactions, aiding in the self-assembly of nanostructures .
Future Perspectives and Research Directions
Future research should focus on:
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Stereoselective Synthesis: Developing enantioselective routes to access chiral dioxanols for asymmetric catalysis.
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Green Chemistry: Optimizing solvent-free or catalytic methods to enhance sustainability.
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Biological Applications: Exploring its utility in prodrug design or targeted therapeutics.
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